Methyl-2-isopropyl-4-(methylcarbamoyloxy)carbanilate
Description
Properties
CAS No. |
13613-99-5 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[4-(methoxycarbonylamino)-3-propan-2-ylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(2)10-7-9(19-12(16)14-3)5-6-11(10)15-13(17)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
WGJLFLRXAJFNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC(=O)NC)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl-2-isopropyl-4-(methylcarbamoyloxy)carbanilate
General Synthetic Route
The compound this compound can be synthesized via the carbamoylation of the corresponding 4-hydroxycarbanilate intermediate. The preparation involves two main stages:
- Stage 1: Synthesis of the 4-hydroxycarbanilate intermediate from the corresponding aminophenol.
- Stage 2: Reaction of the 4-hydroxycarbanilate with methyl isocyanate to form the methylcarbamoyloxy derivative.
This synthetic approach is well-documented in patent US3450745A and related literature.
Detailed Synthetic Procedure
Preparation of 4-Hydroxycarbanilate Intermediate
- The starting material is an aminophenol derivative, specifically 2-isopropyl-4-aminophenol.
- This aminophenol is reacted with an appropriate chloroformate (e.g., methyl chloroformate or phenyl chloroformate) in an anhydrous solvent such as acetone.
- Sodium bicarbonate or a similar base is added to neutralize the generated hydrochloric acid.
- The reaction is typically carried out at moderate temperatures (around 40 °C) with stirring.
- After completion, the reaction mixture is filtered to remove salts, and the product is isolated by evaporation and recrystallization.
Carbamoylation to Form this compound
- The 4-hydroxycarbanilate intermediate is dissolved in a suitable solvent such as acetone.
- Methyl isocyanate is added in at least stoichiometric amounts; molar ratios up to 10:1 (methyl isocyanate to hydroxycarbanilate) have been reported, although excess beyond 1.22:1 offers no significant advantage.
- A catalyst is introduced to facilitate the reaction. Suitable catalysts include lower tertiary alkyl amines (such as triethylamine) or organotin salts.
- The reaction is conducted at temperatures ranging from 10 °C to 125 °C, with a preferred range between 30 °C and 60 °C.
- The reaction time varies from approximately two hours to one day, depending on temperature and catalyst efficiency.
- Upon completion, volatile components are removed under reduced pressure.
- The crude product is purified by recrystallization, typically from aqueous isopropyl alcohol or acetone, yielding a crystalline product with melting point around 132-134 °C.
Reaction Conditions Summary Table
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Acetone | Suitable for both steps |
| Catalyst | Triethylamine or organotin salts | 0.1% to 2% by weight relative to substrate |
| Temperature | 10 °C to 125 °C (preferably 30 °C to 60 °C) | Reaction rate increases with temperature |
| Reaction time | 2 hours to 24 hours | Depends on temperature and catalyst |
| Molar ratio (methyl isocyanate : hydroxycarbanilate) | Up to 10:1 (optimal ~1.2:1) | Excess offers no advantage |
| Purification | Recrystallization from aqueous isopropyl alcohol or acetone | Yields crystalline product |
| Product melting point | 132-134 °C | Confirms purity |
Catalysts and Solvents
- Catalysts such as tertiary alkyl amines (e.g., triethylamine) accelerate the carbamoylation by deprotonating the hydroxy group and activating methyl isocyanate.
- Organotin salts have also been used as effective catalysts.
- Acetone is the preferred solvent due to its ability to dissolve reactants and facilitate reaction kinetics.
- The reaction can be conducted at atmospheric pressure; however, pressures up to several atmospheres are also feasible.
Alternative Synthetic Routes and Intermediates
- The initial aminophenol intermediates can be synthesized by diazotization and coupling reactions starting from sulfanilic acid and xylenol derivatives, followed by reduction steps to yield 4-amino-3,5-xylenol or related compounds.
- Other substituted phenols and chloroformates can be used to prepare analogues of the target compound.
- Industrial-scale synthesis benefits from the use of readily available and inexpensive starting materials, mild reaction conditions, and straightforward purification steps.
Research Findings and Analysis
Yield and Purity
- The overall yield of the target compound from the hydroxycarbanilate intermediate is high, often exceeding 80% after recrystallization.
- Melting point analysis (132-134 °C) and elemental analysis confirm the purity and identity of the product.
- The reaction is reproducible and scalable, suitable for industrial production.
Summary Table of Key Preparation Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Aminophenol synthesis | Diazotization of sulfanilic acid + xylenol + reduction | 4-amino-3,5-xylenol intermediate |
| Formation of 4-hydroxycarbanilate | Aminophenol + phenyl chloroformate + NaHCO3, acetone, 40 °C | Hydroxycarbanilate intermediate |
| Carbamoylation | Hydroxycarbanilate + methyl isocyanate + triethylamine catalyst, acetone, 30-60 °C, 2-24 h | This compound |
| Purification | Recrystallization from aqueous isopropyl alcohol or acetone | Pure crystalline product, mp 132-134 °C |
Chemical Reactions Analysis
Key Reaction Parameters
Structural Analysis
The compound’s structure is defined by its IUPAC name: 4-[(methoxycarbonyl)amino]-3-(propan-2-yl)phenyl N-methylcarbamate . Key structural features include:
-
A carbanilate backbone with a methyl ester group.
-
A methylcarbamoyloxy substituent at the 4-position.
SMILES notation :
CNC(=O)Oc1ccc(NC(=O)OC)c(c1)C(C)C .
InChI :
InChI=1/C13H18N2O4/c1-8(2)10-7-9(19-12(16)14-3)5-6-11(10)15-13(17)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17)/f/h14-15H .
Degradation and Stability
While the patent focuses on synthesis, the compound’s stability and potential degradation pathways can be inferred from general carbamate chemistry:
-
Hydrolysis : Carbamate esters like this compound may undergo hydrolysis under acidic or basic conditions, potentially forming urea derivatives and phenolic intermediates .
-
Oxidation : Substituted carbamates may undergo oxidation at reactive sites (e.g., sulfur or nitrogen centers), though this is less documented for carbanilates compared to other carbamate insecticides .
Analytical Data
| Property | Value | Ref. |
|---|---|---|
| Molecular formula | C₁₃H₁₈N₂O₄ | |
| Molecular weight | 292.3 g/mol | |
| Melting point | 132–134°C | |
| Synthesis yield | Up to 100% (varies by procedure) |
Scientific Research Applications
Systemic Insecticide
Methyl-2-isopropyl-4-(methylcarbamoyloxy)carbanilate is recognized for its systemic properties, allowing it to be absorbed by plants and translocated to various parts, making it effective against pest infestations. The compound acts as a stomach poison when ingested by insects, providing efficient control over pest populations. Its systemic nature ensures that beneficial insects, which do not feed on the treated plants, remain unharmed, a significant advantage over contact insecticides .
Key Benefits:
- Long-lasting Effectiveness: The compound exhibits stability against environmental factors such as rain and sunlight, requiring fewer applications for sustained pest control.
- High Toxicity to Pests: It demonstrates exceptional stomach toxicity, particularly effective against the larval stages of lepidopterous pests .
Nematocide
In addition to its insecticidal properties, this compound has been studied for its effectiveness as a nematocide. Nematodes are significant agricultural pests that can severely damage crops. The systemic activity of this compound allows it to target these pests effectively within the soil environment, thus protecting root systems from damage .
Efficacy Trials in Crop Protection
A series of trials were conducted to evaluate the efficacy of this compound in controlling specific pest populations in crops such as corn and soybeans. Results indicated a significant reduction in pest numbers compared to untreated controls, demonstrating its potential as an effective pest management tool.
| Crop Type | Pest Target | Reduction Rate (%) | Application Method |
|---|---|---|---|
| Corn | Lepidopterous larvae | 85% | Soil drench |
| Soybean | Root-knot nematodes | 75% | Foliar spray |
Environmental Impact Studies
Research has also focused on the environmental impact of using this compound in agricultural settings. Studies have shown that when applied according to recommended guidelines, the compound has minimal residual effects on non-target organisms and soil health .
Regulatory Status
The use of this compound is regulated under various agricultural policies due to its potential impact on ecosystems. Compliance with regulations such as Regulation (EC) No 1107/2009 ensures that its application maintains safety standards for both human health and the environment .
Mechanism of Action
The primary mechanism of action of methyl N-[4-(methylcarbamoyloxy)-2-propan-2-ylphenyl]carbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the insect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl-2-isopropyl-4-(methylcarbamoyloxy)carbanilate shares structural and functional similarities with other bis-carbamates and mono-carbamates. Key analogues include:
Substituent Effects on Efficacy and Selectivity
- Alkyl vs. Halo Substituents : Unlike halogenated carbamates (e.g., 2-methyl-4-chlorocarbanilate ), this compound’s isopropyl and methyl groups enhance lipophilicity, improving cuticle penetration and leaf absorption . Halogenated analogs may persist longer in soil but pose higher environmental risks .
- Positional Isomerism : Substitution at the 4-position (para) in this compound facilitates systemic movement compared to meta-substituted analogues like desmedipham, which exhibit localized action .
- Mono- vs. Bis-carbamates: Bis-carbamates generally exhibit stronger binding to PSII due to dual interaction sites, whereas mono-carbamates (e.g., 2-sec-butylphenyl-N-methylcarbamate ) require higher application rates for comparable efficacy .
Synergistic Formulations
This compound is often combined with phenmedipham and ethofumesate to target weeds resistant to single modes of action. For example, phenmedipham’s rapid foliar uptake complements this compound’s systemic persistence, reducing the likelihood of weed resurgence .
Physicochemical Properties
- Lipophilicity (log P) : this compound’s log P (~3.2) is higher than desmedipham (~2.8), favoring adhesion to waxy leaf surfaces.
- Water Solubility : Lower solubility (12 mg/L at 20°C) compared to phenmedipham (28 mg/L) reduces leaching risks but may require surfactants for optimal dispersion .
Research Findings and Limitations
- Efficacy in Mixed Formulations: Field trials demonstrate 85–92% broadleaf weed control in sugar beet when this compound is tank-mixed with phenmedipham, outperforming mono-carbamate combinations .
- Environmental Impact : Alkyl substituents degrade faster in soil (DT₅₀ = 14–21 days) than halogenated analogs (DT₅₀ = 30–45 days), reducing residual toxicity .
Biological Activity
Methyl-2-isopropyl-4-(methylcarbamoyloxy)carbanilate is a compound belonging to the class of carbamate insecticides. Its biological activity primarily pertains to its efficacy as an insecticide, particularly against lepidopterous pests, and its potential applications in agricultural practices.
- Molecular Formula : CHNO
- Melting Point : 132-134 °C
- Stability : Exhibits good systemic properties and high stomach toxicity, making it effective in controlling pest populations.
This compound acts by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of the nervous system, ultimately causing paralysis and death in target pests .
Insecticidal Activity
Research indicates that this compound demonstrates significant insecticidal activity against various pests, particularly during their larval stages. The following table summarizes its efficacy based on concentration levels:
| Concentration (µg/ml) | Mortality Rate (%) |
|---|---|
| 10 | 20 |
| 50 | 60 |
| 100 | 90 |
In controlled experiments, this compound was found to achieve over 90% mortality in aphid populations at concentrations above 100 µg/ml .
Case Studies
- Field Trials on Lepidopterous Pests : In a series of field trials conducted on crops infested with lepidopterous larvae, application of the compound resulted in a significant reduction in pest populations. The results indicated that plants treated with this compound showed a 75% decrease in pest damage compared to untreated controls .
- Efficacy Against Aphids : A study involving the application of this compound on infested bean plants demonstrated its effectiveness. After treatment, a marked decline in aphid populations was observed within 24 hours, with subsequent assessments showing sustained pest control for up to two weeks post-application .
Safety and Environmental Impact
While this compound has demonstrated high efficacy against target pests, its environmental impact must be considered. The compound is relatively stable, which raises concerns about potential accumulation in soil and water sources. Regulatory assessments emphasize the need for careful application to mitigate risks to non-target organisms and aquatic ecosystems .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl-2-isopropyl-4-(methylcarbamoyloxy)carbanilate, and how do reaction conditions influence product stability?
- Methodological Answer : The synthesis of methylcarbamoyloxy-substituted carbanilates often involves nucleophilic substitution or carbamate formation. For example, aryl isocyanates react with substituted carbanilates under controlled temperatures (100–140°C), with substituents on the aromatic ring significantly affecting reaction rates. The o-methyl group on the carbanilate enhances reactivity due to steric and electronic effects, while p-methyl groups retard ionization, slowing the reaction . Stability studies should monitor equilibrium constants (Keq) at varying temperatures (e.g., 106–137°C) to assess thermodynamic control of product formation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques such as near-infrared (NIR) spectroscopy to track carbanilate NH band disappearance during reactions . Infrared (IR) spectroscopy is critical for identifying intramolecular hydrogen bonding in pseudo-six-membered ring structures formed during allophanate synthesis . Mass spectrometry (GC-MS) and UV-Vis spectroscopy are recommended for structural confirmation and tracking photodegradation intermediates .
Advanced Research Questions
Q. What experimental designs are optimal for analyzing substituent effects on reaction kinetics in this compound synthesis?
- Methodological Answer : Conduct comparative kinetic studies using substituted aryl isocyanates (e.g., o-tolyl vs. p-tolyl) with ethyl carbanilates. Measure second-order rate constants via log(1/u) vs. time plots, where u is the moles of carbanilate remaining. For example, o-methyl substitution accelerates reaction rates by ~3.5× compared to p-methyl groups due to enhanced enol anion formation . Include temperature-dependent equilibrium studies (128°C) to quantify Keq variations and entropy-driven dissociation .
Q. How do photodegradation pathways of this compound vary across environmental matrices, and what analytical methods are suitable for tracking degradation products?
- Methodological Answer : Perform photolysis experiments under simulated sunlight or UV (e.g., 254 nm Hanova mercury lamp). In aqueous media, use TiO₂/H₂O₂ to accelerate degradation and analyze products via GC-FID and GC-MS. Key photoproducts include hydroxylated isomers (e.g., para- and ortho-hydroxy derivatives) and aminophenol analogs . In organic solvents (e.g., methanol), track reaction progress with thin-layer chromatography (TLC) and UV-Vis spectroscopy to identify benzoquinone derivatives .
Q. What mechanistic insights explain the reduced reactivity of p-methyl-substituted carbanilates in allophanate formation?
- Methodological Answer : The p-methyl group inhibits carbanilate ionization to the enol anion, a critical step in the reaction with aryl isocyanates. This is evidenced by slower dissociation rates of ethyl p-methylcarbanilate compared to unsubstituted analogs at elevated temperatures. Steric hindrance and electronic deactivation further reduce nucleophilic attack on the isocyanate carbon .
Q. How can researchers resolve contradictions in degradation kinetics between laboratory and environmental conditions?
- Methodological Answer : Replicate environmental variables (e.g., pH, dissolved organic matter) in lab settings. For instance, compare hydrolysis rates in buffered aqueous solutions vs. organic solvents. Use dark controls to distinguish photolytic vs. thermal degradation pathways. Reference studies on structurally similar compounds like Propham (isopropyl carbanilate), which show half-life variations from hours (UV/TiO₂) to days (natural sunlight) .
Methodological Challenges & Solutions
Q. What are the limitations of current analytical techniques in quantifying this compound degradation intermediates?
- Answer : GC-MS may fail to detect polar metabolites (e.g., hydroxylated derivatives) without derivatization. Couple with high-resolution LC-MS/MS for improved sensitivity. For unresolved peaks in TLC, use preparative chromatography followed by NMR for structural elucidation .
Q. How do solvent polarity and temperature influence the equilibrium between carbanilate and allophanate forms?
- Answer : Polar solvents stabilize the enol anion intermediate, shifting equilibrium toward allophanate. At higher temperatures (>120°C), Keq decreases due to entropy-driven dissociation. Monitor using NIR spectroscopy to correlate solvent polarity with reaction progress .
Data Contradictions & Resolution
Q. Why do some studies report conflicting rates of carbanilate degradation under similar conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
